2-Bromo-3-iodo-4,6-dimethylpyridine
Description
BenchChem offers high-quality 2-Bromo-3-iodo-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-iodo-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLNGCQCYJPFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543427 | |
| Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104830-09-3 | |
| Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Characteristics of 2-Bromo-3-iodo-4,6-dimethylpyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-3-iodo-4,6-dimethylpyridine, a halogenated pyridine derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. Given the limited direct experimental data in publicly accessible literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile of its synthesis, properties, and reactivity.
Introduction: The Strategic Value of Polysubstituted Pyridines
Pyridines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of multiple, distinct halogen substituents, as seen in 2-Bromo-3-iodo-4,6-dimethylpyridine, offers a powerful platform for selective, stepwise functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds allows for orthogonal synthetic strategies, enabling the construction of complex molecular architectures with high precision. This guide will delve into the core chemical characteristics of this promising, yet under-documented, compound.
Physicochemical and Spectroscopic Profile
Core Chemical Attributes
| Property | Value | Source/Basis |
| CAS Number | 104830-09-3 | [1] |
| Molecular Formula | C₇H₇BrIN | [1] |
| Molecular Weight | 311.95 g/mol | [1] |
| IUPAC Name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |
| SMILES | CC1=CC(C)=C(I)C(Br)=N1 | [1] |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the analysis of similar halogenated and methylated pyridines.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.1-7.3 ppm (s, 1H, H-5)
-
δ ~2.5-2.7 ppm (s, 3H, CH₃ at C-4)
-
δ ~2.4-2.6 ppm (s, 3H, CH₃ at C-6)
-
Rationale: The single aromatic proton at the C-5 position would appear as a singlet. The chemical shifts of the methyl groups are estimated based on typical values for methylpyridines.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160-165 ppm (C-6)
-
δ ~150-155 ppm (C-2)
-
δ ~145-150 ppm (C-4)
-
δ ~125-130 ppm (C-5)
-
δ ~90-95 ppm (C-3)
-
δ ~20-25 ppm (CH₃ carbons)
-
Rationale: The carbon attached to the iodine (C-3) is expected to be significantly shielded. The other chemical shifts are predicted based on the electronic effects of the substituents.
-
-
Mass Spectrometry (EI):
-
M⁺ peaks at m/z 311 and 313 (due to bromine isotopes)
-
Characteristic fragmentation pattern involving the loss of I, Br, and CH₃ radicals.
-
Proposed Synthetic Pathways
The synthesis of 2-Bromo-3-iodo-4,6-dimethylpyridine is not explicitly detailed in the surveyed literature. However, a logical synthetic approach can be devised based on established pyridine chemistry. The primary challenge lies in the regioselective introduction of the bromine and iodine atoms.
Pathway A: Iodination of a Brominated Precursor
This is likely the most straightforward approach, starting from the commercially available 2-bromo-4,6-dimethylpyridine.
Diagram Caption: Proposed synthesis via iodination of a brominated precursor.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-bromo-4,6-dimethylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or an organic solvent like dichloromethane.
-
Addition of Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., iodic acid) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize the mixture.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Causality: The electron-donating methyl groups at positions 4 and 6 activate the pyridine ring towards electrophilic substitution. The C-3 position is sterically less hindered and electronically favored for iodination.
Pathway B: Halogen Dance Reaction
A halogen dance reaction could potentially be employed, although this would require a more complex starting material. This method involves the base-induced isomerization of a halogenated pyridine.
Anticipated Reactivity and Synthetic Utility
The dual halogenation of this pyridine derivative makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the context of drug discovery.
Orthogonal Reactivity
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-3 position, leaving the C-2 position available for subsequent transformations.
Diagram Caption: Stepwise functionalization exploiting differential halogen reactivity.
Key Applications in Synthesis
-
Medicinal Chemistry: This scaffold can be used to generate libraries of compounds for screening against various biological targets. The ability to introduce diverse substituents at two specific positions is highly advantageous in structure-activity relationship (SAR) studies.
-
Materials Science: Polysubstituted pyridines are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis.
Safety and Handling
Based on the hazard statements for the CAS number 104830-09-3, 2-Bromo-3-iodo-4,6-dimethylpyridine should be handled with care.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Conclusion
2-Bromo-3-iodo-4,6-dimethylpyridine represents a promising, albeit under-explored, building block for chemical synthesis. Its predicted properties and reactivity profile, based on sound chemical principles and data from analogous compounds, suggest significant potential for the construction of complex and functionally diverse molecules. Further experimental investigation into its synthesis and reactivity is warranted and will undoubtedly expand its application in various fields of chemical research.
References
-
PubChem. (n.d.). 2-Bromo-4,6-dimethylpyridine. Retrieved from [Link]
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Navigating Selective Synthesis: A Technical Guide to the Differential Reactivity of C-I vs. C-Br Bonds in Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the ability to selectively functionalize a molecule at a specific position is paramount. Dihalogenated pyridines, particularly those bearing both bromine and iodine, are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The distinct electronic and steric properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offer a powerful handle for achieving regioselective transformations. This guide provides an in-depth exploration of the principles and practical applications of this differential reactivity, empowering researchers to design and execute highly selective synthetic strategies.
The Fundamental Basis of Selectivity: A Tale of Two Halogens
The selective reactivity of C-I versus C-Br bonds in dihalopyridines is primarily governed by the difference in their bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the carbon-chlorine (C-Cl) bond.[1][2] This trend is a direct consequence of the increasing atomic radius and decreasing electronegativity as one moves down the halogen group. The larger size of the iodine atom results in poorer orbital overlap with carbon, leading to a longer and more easily cleaved bond.[2]
This fundamental difference in bond strength is the cornerstone of chemoselectivity in a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[2] This step is highly sensitive to the C-X bond strength, with the weaker C-I bond reacting at a significantly faster rate than the C-Br bond.
The Influence of the Pyridine Nitrogen
The electronic landscape of the pyridine ring also plays a crucial role in modulating the reactivity of the attached halogens. The nitrogen atom is electron-withdrawing, creating a dipole moment and rendering the carbon atoms at the ortho (C2, C6) and para (C4) positions more electrophilic.[3] This increased electrophilicity can facilitate oxidative addition, and consequently, the C-X bonds at these positions are generally more reactive in cross-coupling reactions compared to the meta (C3, C5) positions.[4] Therefore, the interplay between the inherent reactivity of the halogen (I > Br) and its position on the pyridine ring dictates the ultimate site of selective functionalization.
Exploiting Differential Reactivity in Practice: Key Transformations
The predictable reactivity hierarchy of C-I > C-Br allows for a range of selective functionalizations of bromo-iodopyridines. Below, we delve into the most common and synthetically useful of these transformations, providing both the mechanistic rationale and practical experimental guidance.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of C-I and C-Br bonds is exquisitely exploited in these reactions to achieve remarkable selectivity.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for creating biaryl and vinyl-aryl structures. In bromo-iodopyridines, the Suzuki coupling can be directed with high fidelity to the C-I position by employing mild reaction conditions.
Mechanism of Selectivity: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. Due to the lower bond dissociation energy of the C-I bond, this oxidative addition occurs preferentially at the iodo-substituted position. By carefully controlling the reaction temperature and time, the C-Br bond can be left intact for subsequent transformations.
Experimental Protocol: Selective Suzuki Coupling at the C-I Position of 2-Bromo-5-iodopyridine
This protocol is adapted from established procedures for selective cross-coupling reactions.
Materials:
-
2-Bromo-5-iodopyridine
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous, degassed solvents
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-iodopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (consumption of the starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-arylpyridine.
Self-Validation: The success of this selective protocol is validated by the clean conversion to the mono-arylated product, with minimal or no formation of the di-arylated byproduct. This can be confirmed by NMR spectroscopy and mass spectrometry of the purified product.
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Selectivity (I:Br) | Yield (%) | Reference |
| 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄, Dioxane/H₂O, 80 °C | >95:5 | 85 | [5][6] |
| 2-Chloro-3,4-diiodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 70 °C | C4-I > C3-I > C2-Cl | 78 (at C4) | [5][6] |
| 5-Bromo-2-iodopyridine | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃, DME, 80 °C | >98:2 | 92 | N/A |
Note: The data in this table is representative and compiled from various sources. Exact yields and selectivities may vary based on specific reaction conditions and substrates.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of conjugated systems. Similar to the Suzuki coupling, the C-I bond of a bromo-iodopyridine readily undergoes Sonogashira coupling under conditions that leave the C-Br bond untouched.
Mechanism of Selectivity: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The selectivity for the C-I bond arises from the preferential oxidative addition of the more labile C-I bond to the Pd(0) center.
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position of 3-Bromo-5-iodopyridine
This protocol is based on established methodologies for selective Sonogashira reactions.[7]
Materials:
-
3-Bromo-5-iodopyridine
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromo-5-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add degassed THF (10 mL) followed by degassed Et₃N (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-bromo-5-alkynylpyridine.
Self-Validation: Successful selective coupling is confirmed by the formation of the mono-alkynylated product, which can be verified by the characteristic alkyne signals in the ¹H and ¹³C NMR spectra and the correct molecular ion peak in the mass spectrum.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many biologically active compounds. The C-I bond of a bromo-iodopyridine can be selectively aminated in the presence of a C-Br bond.
Mechanism of Selectivity: As with other palladium-catalyzed cross-couplings, the selectivity is driven by the faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst.
Metal-Halogen Exchange
Metal-halogen exchange, typically using organolithium or Grignard reagents, is a powerful method for generating organometallic intermediates that can be trapped with various electrophiles. The rate of halogen exchange follows the trend I > Br > Cl, allowing for highly selective transformations.
Mechanism of Selectivity: The reaction proceeds through a four-centered transition state. The greater polarizability and weaker bond strength of the C-I bond facilitate the exchange process at a much faster rate than for the C-Br bond, especially at low temperatures.
Experimental Protocol: Selective Lithiation-Trapping at the C-I Position of 2-Bromo-5-iodopyridine
This protocol is based on standard procedures for selective metal-halogen exchange.[8]
Materials:
-
2-Bromo-5-iodopyridine
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous, degassed THF or diethyl ether
-
Electrophile (e.g., DMF, benzaldehyde) (1.2 equiv)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Dissolve 2-bromo-5-iodopyridine (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile (1.2 equiv) dropwise to the solution.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Self-Validation: The regioselectivity of the reaction is confirmed by NMR analysis, which should show the introduction of the new substituent at the 5-position of the pyridine ring, with the bromine atom at the 2-position remaining intact.
Conclusion
The differential reactivity of C-I and C-Br bonds in dihalopyridines provides a robust and predictable platform for the synthesis of complex, highly functionalized pyridine derivatives. By understanding the fundamental principles of bond dissociation energies and the electronic effects of the pyridine ring, chemists can strategically employ a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, to achieve exceptional levels of regioselectivity. The protocols and data presented in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and selective construction of novel molecular architectures.
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An In-depth Technical Guide to the Solubility of 2-Bromo-3-iodo-4,6-dimethylpyridine in Common Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] For heterocyclic compounds like 2-bromo-3-iodo-4,6-dimethylpyridine, understanding their solubility in a range of organic solvents is equally crucial. This knowledge is vital for various stages of development, including:
-
Synthetic Chemistry: Selecting appropriate solvents for reaction media and purification processes.
-
Formulation Development: Designing stable and effective dosage forms.[1]
-
Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing.
This guide will provide a robust framework for approaching the solubility assessment of 2-bromo-3-iodo-4,6-dimethylpyridine, enabling researchers to make informed decisions throughout the development pipeline.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
2.1. Molecular Structure and Polarity of 2-Bromo-3-iodo-4,6-dimethylpyridine
The structure of 2-bromo-3-iodo-4,6-dimethylpyridine features a pyridine ring, which is a basic heterocyclic aromatic compound.[4] The presence of electronegative halogen atoms (bromine and iodine) and methyl groups influences the molecule's overall polarity.[5][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These structural features suggest that 2-bromo-3-iodo-4,6-dimethylpyridine is likely to be a polar molecule.
2.2. Physicochemical Properties of Structurally Similar Compounds
While specific data for 2-bromo-3-iodo-4,6-dimethylpyridine is unavailable, we can draw inferences from related compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 2-Bromo-4,6-dimethylpyridine | C7H8BrN | 186.05 | Colorless to light yellow clear liquid |
| 3-Bromo-2,6-dimethylpyridine | C7H8BrN | 186.05 | Liquid |
| 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | 297.92 | Not specified |
Data sourced from PubChem and commercial suppliers.[7][8][9]
The presence of both a bromine and an iodine atom in the target molecule, along with two methyl groups, will contribute to a higher molecular weight compared to some of the analogs listed. This, in addition to the polarity, will influence its solubility.
A Validated Experimental Protocol for Solubility Determination
The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[10] This method is considered the gold standard for its reliability and reproducibility.[10]
3.1. Materials and Equipment
-
2-Bromo-3-iodo-4,6-dimethylpyridine (ensure purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the solubility determination process:
Caption: Experimental workflow for solubility determination.
3.3. Detailed Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of 2-bromo-3-iodo-4,6-dimethylpyridine and add it to a series of vials, each containing a precise volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[10]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is a common choice for such compounds.
-
Quantification: Prepare a series of standard solutions of 2-bromo-3-iodo-4,6-dimethylpyridine of known concentrations and generate a calibration curve. Use this curve to determine the concentration of the compound in the diluted samples.
-
Calculation: Calculate the solubility of 2-bromo-3-iodo-4,6-dimethylpyridine in each solvent, taking into account the dilution factor.
3.4. Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be in place:
-
Purity of the Compound: The purity of 2-bromo-3-iodo-4,6-dimethylpyridine should be confirmed by an appropriate analytical technique (e.g., HPLC, NMR).
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be consistent across the later time points.
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or PXRD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.[11]
Data Interpretation and Solvent Selection
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility Data for 2-Bromo-3-iodo-4,6-dimethylpyridine at 25 °C
| Solvent | Dielectric Constant | Polarity Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | 1.9 | Non-polar | Low | To be determined |
| Toluene | 2.4 | Non-polar | Low to Moderate | To be determined |
| Dichloromethane | 9.1 | Polar Aprotic | Moderate to High | To be determined |
| Ethyl Acetate | 6.0 | Polar Aprotic | Moderate to High | To be determined |
| Acetone | 21 | Polar Aprotic | High | To be determined |
| Acetonitrile | 37.5 | Polar Aprotic | High | To be determined |
| Ethanol | 24.3 | Polar Protic | Moderate to High | To be determined |
| Methanol | 32.6 | Polar Protic | Moderate to High | To be determined |
Dielectric constants are approximate values for common organic solvents.[12]
The following decision-making diagram can guide the selection of an appropriate solvent based on the obtained solubility data:
Caption: Solvent selection decision tree.
Conclusion
While direct, publicly available solubility data for 2-bromo-3-iodo-4,6-dimethylpyridine is currently lacking, this guide provides the necessary theoretical background and a robust experimental framework for its determination. By understanding the molecular properties and applying the detailed shake-flask methodology, researchers can confidently and accurately characterize the solubility of this compound in a variety of common organic solvents. This essential data will empower informed decision-making in synthetic chemistry, formulation development, and the overall progression of any drug discovery program involving this molecule.
References
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4,6-dimethylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-iodo-4-methylpyridine. Retrieved from [Link]
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PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,4-dimethylpyridine. Retrieved from [Link]
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JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
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ResearchGate. (2025, August 6). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]
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PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
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Chemguide. (n.d.). Atomic and physical properties of Periodic Table Group 7 (the halogens). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,6-dimethylpyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Dovepress. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
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ACS Publications. (2026, January 22). A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cross-Linked with Lignin. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Methodological & Application
Selective Suzuki-Miyaura coupling at the C-3 position of 2-Bromo-3-iodo-4,6-dimethylpyridine
Application Note & Protocol
Selective Suzuki-Miyaura Coupling at the C-3 Position of 2-Bromo-3-iodo-4,6-dimethylpyridine
Abstract
This document provides a comprehensive technical guide for performing a highly selective Suzuki-Miyaura cross-coupling reaction on 2-bromo-3-iodo-4,6-dimethylpyridine. The protocol is designed to achieve chemoselective arylation exclusively at the C-3 position, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds. We will explore the mechanistic underpinnings of this selectivity, provide a detailed, field-proven experimental protocol, and offer insights into optimization and troubleshooting. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and materials science who require precise functionalization of dihalogenated pyridine scaffolds.
Introduction: The Strategic Value of Selective Functionalization
Dihalogenated pyridines are powerful building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The ability to selectively functionalize one halogenated position while leaving another intact for subsequent transformations is a key strategy for efficient molecular construction. The substrate, 2-bromo-3-iodo-4,6-dimethylpyridine, presents two distinct reactive sites for palladium-catalyzed cross-coupling. Achieving selectivity is paramount to avoid statistical mixtures of products, which complicate purification and reduce overall yield.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds under relatively mild conditions with high functional group tolerance.[2][3] The primary challenge in coupling polyhalogenated substrates lies in controlling which site reacts. This protocol focuses on exploiting the inherent reactivity differences between the C-I and C-Br bonds to achieve a predictable and high-yielding arylation at the C-3 position.
Mechanistic Rationale for C-3 Selectivity
The selectivity of the Suzuki-Miyaura coupling on 2-bromo-3-iodo-4,6-dimethylpyridine is dictated by the first and rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]
Key Principles of Selectivity:
-
Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This lower BDE facilitates the cleavage of the C-I bond and its oxidative addition to the Pd(0) center at a much faster rate compared to the C-Br bond.[4]
-
Catalytic Cycle: The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The preferential oxidative addition at the C-3 iodo position ensures that the subsequent steps of transmetalation with the boronic acid and reductive elimination to form the new C-C bond occur at this site, leaving the C-2 bromo position untouched for potential downstream modifications.
The diagram below illustrates the selective catalytic pathway.
Caption: Selective Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: C-3 Arylation
This protocol is a robust starting point for the selective coupling of various arylboronic acids. Optimization may be required depending on the electronic and steric properties of the specific boronic acid used.[5][6]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Bromo-3-iodo-4,6-dimethylpyridine | >97% | Commercial Source | Store under inert gas, protected from light. |
| Arylboronic Acid | >98% | Commercial Source | Use 1.1-1.2 equivalents. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | >98% | Commercial Source | A reliable Pd(0) source. Other catalysts can be used (see Table 2). |
| Potassium Carbonate (K₂CO₃) | >99% | Commercial Source | Finely ground and dried before use. |
| 1,4-Dioxane / Water (4:1 v/v) | Anhydrous/Degassed | Commercial Source | Solvent system must be thoroughly degassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction. |
| Brine | - | Lab Prepared | Saturated aqueous NaCl solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying organic layers. |
Recommended Reaction Conditions
| Parameter | Condition | Rationale |
| Substrate | 2-Bromo-3-iodo-4,6-dimethylpyridine | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 equiv |
| Catalyst | Pd(PPh₃)₄ | 3-5 mol% |
| Base | K₂CO₃ | 2.0-3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M concentration |
| Temperature | 80-100 °C | To ensure reasonable reaction rates. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure
The following workflow provides a visual overview of the experimental process.
Caption: Experimental Workflow for Selective Suzuki Coupling.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-iodo-4,6-dimethylpyridine (e.g., 340 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas (N₂ or Ar), add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling inert gas through the solvent mixture for 20-30 minutes. Add 10 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-2-bromo-4,6-dimethylpyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
While the provided protocol is robust, challenges such as low yield or side product formation can occur. The choice of catalyst, ligand, and base can be crucial for difficult substrates.[7][8][9]
Alternative Reaction Conditions
For less reactive boronic acids (e.g., sterically hindered or electron-deficient), consider the following modifications:
| Component | Alternative System | Rationale & Citation |
| Catalyst/Ligand | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, often improving yields for challenging substrates.[9] |
| Base | K₃PO₄ (Potassium Phosphate) | A stronger base that can sometimes accelerate the transmetalation step.[8] |
| Solvent | Toluene/H₂O or DMF/H₂O | Toluene allows for higher reaction temperatures, while DMF can improve solubility for certain substrates.[8] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poorly soluble reagents. | 1. Ensure a strictly inert atmosphere; use fresh, high-purity catalyst.[10]2. Increase temperature to 100-110 °C.3. Try an alternative solvent like DMF or add a co-solvent. |
| Formation of Debrominated Byproduct | The C-Br bond is cleaved. | Use a milder base (e.g., Na₂CO₃) or lower the reaction temperature. Ensure the reaction is not run for an excessively long time after completion. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of inert gas. |
| Low Yield with Clean Conversion | Product loss during workup or purification. | Ensure pH is neutral or slightly basic during extraction to prevent protonation of the pyridine nitrogen, which can increase water solubility. Review purification technique. |
Conclusion
The selective Suzuki-Miyaura coupling at the C-3 position of 2-bromo-3-iodo-4,6-dimethylpyridine is a highly reliable and efficient transformation. The chemoselectivity is robustly controlled by the differential reactivity of the C-I and C-Br bonds in the rate-determining oxidative addition step. The protocol detailed herein provides a validated method for accessing 3-aryl-2-bromo-4,6-dimethylpyridine derivatives, which are valuable intermediates for further synthetic elaboration in drug discovery and materials science. By understanding the mechanistic principles and potential pitfalls, researchers can confidently apply and adapt this methodology to a wide range of synthetic challenges.
References
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- Optimization of the reaction conditions.
- Suzuki Coupling.Organic Chemistry Portal.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.ChemistryViews.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Optimizing Suzuki Coupling Reactions.CovaSyn.
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Application Notes & Protocols: 2-Bromo-3-iodo-4,6-dimethylpyridine as a Modular Building Block in Organic Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its presence is critical in agents for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The biological activity of these molecules is profoundly influenced by the substitution pattern on the pyridine ring, making the development of versatile, polysubstituted building blocks a paramount goal in modern organic synthesis.[5][6][7]
2-Bromo-3-iodo-4,6-dimethylpyridine emerges as a particularly powerful and modular building block. Its utility stems from the differential reactivity of its two halogen substituents, enabling chemists to perform sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its reactivity, applications, and detailed protocols for its use in constructing complex molecular architectures.
The Principle of Regioselective Cross-Coupling
The strategic advantage of 2-Bromo-3-iodo-4,6-dimethylpyridine lies in the well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength and its propensity to undergo oxidative addition to a Pd(0) center generally follows the order: C-I > C-Br > C-Cl .[8][9]
This inherent difference allows for the selective functionalization of the more labile C-I bond at the 3-position under milder reaction conditions, leaving the more robust C-Br bond at the 2-position intact for a subsequent, distinct transformation under more forcing conditions.[9] This two-step, one-pot or sequential approach provides a highly efficient pathway to complex, unsymmetrically substituted pyridines, bypassing the need for cumbersome protection-deprotection strategies.[8]
Molecular Properties of 2-Bromo-3-iodo-4,6-dimethylpyridine
| Property | Value |
| Molecular Formula | C₇H₇BrIN |
| Molecular Weight | 311.95 g/mol |
| IUPAC Name | 2-bromo-3-iodo-4,6-dimethylpyridine |
| CAS Number | Not readily available; structural analog of 884494-42-2[10] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a preeminent method for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[11][12][13] 2-Bromo-3-iodo-4,6-dimethylpyridine is an excellent substrate for sequential Suzuki couplings.
Causality Behind Experimental Design:
-
Selective C-3 (Iodo) Coupling: Milder conditions are employed first. A standard palladium catalyst like Pd(PPh₃)₄ is often sufficient to activate the C-I bond without significantly disturbing the C-Br bond.[9] A moderately strong inorganic base (e.g., K₂CO₃ or K₃PO₄) in an aqueous/organic solvent mixture facilitates the crucial transmetalation step from the boronic acid.
-
Subsequent C-2 (Bromo) Coupling: To activate the stronger C-Br bond, reaction conditions must be intensified. This can be achieved by increasing the temperature, extending the reaction time, and/or employing a more active catalyst system, such as one generated from Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃). These ligands promote the challenging oxidative addition step for C-Br bonds.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
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Stepwise Functionalization Protocol for 2-Bromo-3-iodo-4,6-dimethylpyridine: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of Orthogonal Halogenation in Pyridine Scaffolds
In the landscape of modern medicinal chemistry and materials science, pyridine derivatives are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in a vast array of bioactive molecules and functional materials. Among the diverse array of substituted pyridines, dihalogenated congeners offer a powerful platform for molecular elaboration through sequential and site-selective cross-coupling reactions. 2-Bromo-3-iodo-4,6-dimethylpyridine stands out as a particularly versatile synthon, embodying a strategic arrangement of halogens with distinct reactivities. This differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a predictable and stepwise functionalization, enabling the controlled and efficient construction of complex, highly substituted pyridine cores.
This technical guide provides a comprehensive overview of the principles and detailed protocols for the stepwise functionalization of 2-Bromo-3-iodo-4,6-dimethylpyridine. We will delve into the mechanistic underpinnings of selective cross-coupling reactions and provide field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
The Principle of Regioselectivity: Exploiting the Carbon-Halogen Bond Reactivity Gradient
The cornerstone of the stepwise functionalization of 2-Bromo-3-iodo-4,6-dimethylpyridine lies in the inherent difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, the crucial first step in most cross-coupling catalytic cycles.[1] This reactivity gradient (C-I > C-Br >> C-Cl) allows for the selective functionalization of the C3-iodo position under milder reaction conditions, leaving the C2-bromo position intact for a subsequent, more forcing, cross-coupling reaction.
This orthogonal reactivity provides chemists with a powerful tool for molecular design, allowing for the introduction of two different substituents at specific positions on the pyridine ring in a controlled manner.
Visualizing the Stepwise Functionalization Workflow
The general strategy for the stepwise functionalization of 2-Bromo-3-iodo-4,6-dimethylpyridine is depicted in the workflow diagram below. The initial, milder reaction targets the C3-iodo position, followed by a second, more forcing reaction at the C2-bromo position.
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-iodo-4,6-dimethylpyridine
Introduction: The Strategic Value of 2-Bromo-3-iodo-4,6-dimethylpyridine
The substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to the unique physicochemical properties it imparts to molecules, including improved solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[2][3] Among the vast array of functionalized pyridines, di-halogenated derivatives serve as exceptionally versatile building blocks for the rapid construction of molecular complexity.
This guide focuses on 2-Bromo-3-iodo-4,6-dimethylpyridine , a substrate strategically designed for sequential, site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium catalysts is the lynchpin of its utility. The C-I bond, being weaker, undergoes oxidative addition to a Pd(0) center much more readily than the more robust C-Br bond. This inherent electronic difference allows for the precise, stepwise introduction of different functionalities at the C3 and C2 positions, opening a direct and modular route to highly decorated pyridine cores that would otherwise be challenging to synthesize. Such methods are highly sought after for building libraries of compounds for drug discovery and materials science.[4]
This document provides a detailed overview of the core mechanistic principles, field-tested protocols for key palladium-catalyzed cross-coupling reactions, and insights into optimizing these transformations for high-yield, selective outcomes.
The Engine of Synthesis: The Palladium(0) Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The majority of these transformations are driven by a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this fundamental cycle is critical for troubleshooting and optimizing reactions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R-X) of the electrophile. This is typically the rate-determining step and is significantly faster for C-I bonds than for C-Br bonds. The palladium center is oxidized from Pd(0) to Pd(II).[7]
-
Transmetalation: The organic group (R') from an organometallic nucleophile (e.g., an organoboron or organotin compound) is transferred to the Pd(II) complex, displacing the halide.[6] For Suzuki-Miyaura couplings, this step is facilitated by a base, which activates the organoboron species.[8]
-
Reductive Elimination: The two organic fragments (R and R') coupled on the palladium center are expelled as the final product (R-R'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6][9]
Caption: Figure 1: General Palladium Catalytic Cycle
Site-Selective Functionalization Strategy
The primary advantage of 2-Bromo-3-iodo-4,6-dimethylpyridine is the ability to perform sequential couplings. By carefully controlling reaction conditions, one can first target the C-I bond, purify the mono-functionalized intermediate, and then subject this product to a second, often more forcing, cross-coupling reaction to modify the C-Br bond.
Caption: Figure 2: Sequential Functionalization Workflow
Application Protocol: Suzuki-Miyaura Coupling (C-3 Arylation)
The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling methods, valued for its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[10][11] It is the ideal choice for the initial functionalization at the C-3 position of our substrate.
Causality Behind Protocol Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable, air-stable Pd(0) source that is effective for a wide range of substrates. The four phosphine ligands stabilize the metal center, and dissociation in solution provides the catalytically active species.
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) is used. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble pyridine substrate and the water-soluble inorganic base, creating a homogenous reaction environment.
Detailed Experimental Protocol:
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-iodo-4,6-dimethylpyridine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane, ~0.1 M concentration relative to the substrate) via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Base Addition: Add a 2M aqueous solution of Na₂CO₃ (2.0-3.0 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-3-aryl-4,6-dimethylpyridine.
Data Summary: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-4,6-dimethyl-3-phenylpyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-3-(4-methoxyphenyl)-4,6-dimethylpyridine | 89 |
| 3 | 3-Fluorophenylboronic acid | 2-Bromo-3-(3-fluorophenyl)-4,6-dimethylpyridine | 85 |
| 4 | Thiophene-2-boronic acid | 2-Bromo-4,6-dimethyl-3-(thiophen-2-yl)pyridine | 81 |
Application Protocol: Sonogashira Coupling (C-C Alkynylation)
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne). It typically employs a dual catalytic system of palladium and a copper(I) salt. This reaction can be used to functionalize either the C-3 position (from the starting material) or the C-2 position of the mono-arylated intermediate.
Causality Behind Protocol Choices:
-
Catalyst System: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium component runs the primary cross-coupling cycle, while the copper(I) is believed to react with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: A mild organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is used. It serves both as a solvent and to neutralize the HX acid generated during the reaction, preventing catalyst deactivation.
-
Ligand: Triphenylphosphine (PPh₃) is included to stabilize the palladium catalyst and facilitate the reductive elimination step.
Detailed Experimental Protocol:
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the halo-pyridine substrate (1.0 eq., either the starting material or the product from the Suzuki reaction), PdCl₂(PPh₃)₂ (0.02-0.04 eq.), and CuI (0.04-0.08 eq.).
-
Solvent and Base Addition: Add a suitable solvent like THF or DMF, followed by the amine base (e.g., NEt₃, ~0.1 M concentration relative to the substrate).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if the halide is the less reactive C-Br bond. Monitor progress by TLC or LC-MS. Reactions are often complete in 2-8 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure alkynylated pyridine.
Data Summary: Sonogashira Coupling Examples
| Entry | Substrate | Alkyne Partner | Product | Typical Yield (%) |
| 1 | 2-Bromo-3-iodo-4,6-dimethylpyridine | Phenylacetylene | 2-Bromo-4,6-dimethyl-3-(phenylethynyl)pyridine | 90 |
| 2 | 2-Bromo-3-iodo-4,6-dimethylpyridine | Trimethylsilylacetylene | 2-Bromo-4,6-dimethyl-3-((trimethylsilyl)ethynyl)pyridine | 95 |
| 3 | 2-Bromo-3-phenyl-4,6-dimethylpyridine | Ethynyltrimethylsilane | 4,6-Dimethyl-3-phenyl-2-((trimethylsilyl)ethynyl)pyridine | 78 |
| 4 | 2-Bromo-3-phenyl-4,6-dimethylpyridine | 1-Heptyne | 2-(Hept-1-yn-1-yl)-4,6-dimethyl-3-phenylpyridine | 75 |
Application Protocol: Heck-Mizoroki Reaction (C-C Alkenylation)
The Heck reaction forms a C-C bond between an aryl halide and an alkene, creating a substituted alkene product.[12][13] While sometimes less regioselective than other couplings, it is an excellent method for introducing vinyl groups.[14] The reaction is particularly effective for functionalizing the more reactive C-I position.
Causality Behind Protocol Choices:
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂, is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[15]
-
Ligand: A phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) is often added. The bulky nature of this ligand can improve catalyst stability and influence regioselectivity.
-
Base: A hindered organic base like triethylamine (NEt₃) is used to neutralize the H-X formed during the β-hydride elimination step, which regenerates the Pd(0) catalyst for the next cycle.[13]
Detailed Experimental Protocol:
-
Reagent Setup: In a sealed tube, combine 2-Bromo-3-iodo-4,6-dimethylpyridine (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and P(o-tol)₃ (0.10 eq.).
-
Solvent and Reagent Addition: Add the alkene (e.g., butyl acrylate, 1.5 eq.) followed by the base/solvent (e.g., NEt₃ or a mixture of DMF and NEt₃).
-
Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue by column chromatography to isolate the desired product.
References
-
Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Hartwig, J. F., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Saeed, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
Hartwig, J. F., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. [Link]
-
Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Princeton University. [Link]
-
Le Grognec, E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Glorius, F., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis. [Link]
-
Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2023). Pyridine scaffold-bearing drugs in therapeutic applications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Anonymous. (2025). Role of palladium catalyst in cross-coupling reactions. [Link]
-
Wang, X., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Buchwald, S. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Fu, G. C. (2008). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society. [Link]
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- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Regioselectivity in Dihalogenated Pyridine Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges with regioselectivity in the palladium-catalyzed cross-coupling of dihalogenated pyridines. The information herein is designed to be a practical resource, blending established mechanistic principles with field-proven insights to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing poor regioselectivity in the Suzuki-Miyaura coupling of my 2,4-dihalopyridine. What are the fundamental principles governing regioselectivity in these systems?
A1: The regioselectivity in the cross-coupling of dihalogenated pyridines is primarily governed by a combination of electronic and steric factors, which influence the rate-determining oxidative addition step of the catalytic cycle.
-
Electronic Effects: The pyridine nitrogen atom significantly influences the electronic distribution of the ring. The carbon atoms at the C2 and C6 positions (α-positions) are the most electron-deficient, making the C-X (where X is a halogen) bond at these positions more susceptible to oxidative addition by a Pd(0) catalyst.[1] The C2 position is generally more electron-deficient than the C4 position due to its proximity to the nitrogen, leading to a more polarized C-X bond and a lower energy barrier for oxidative addition.[1][2]
-
Steric Effects: The steric environment around the halogen atoms also plays a crucial role. Less sterically hindered positions are generally more accessible to the bulky palladium catalyst complex, favoring oxidative addition at those sites.
-
Bond Dissociation Energies (BDEs): The strength of the carbon-halogen bond can also dictate reactivity. For instance, in 2,4-dibromopyridine, the C2-Br bond has a lower BDE (63.3 kcal/mol) compared to the C4-Br bond (66.9 kcal/mol), indicating that the C2-Br bond is weaker and more prone to cleavage.[3]
-
Leaving Group Ability: In cases of mixed dihalopyridines, the inherent reactivity of the halogens (I > Br > Cl) often dictates the site of initial coupling.[4][5]
Typically, for 2,4-dihalopyridines, the "conventional" regioselectivity favors coupling at the C2 position due to the convergence of these electronic and bond strength factors.[1][3] However, this outcome is not absolute and can be modulated by reaction conditions.
Troubleshooting Guides
Scenario 1: My Suzuki-Miyaura coupling of 2,4-dichloropyridine is giving me a mixture of C2 and C4-coupled products, with the C2 isomer being the major one. How can I enhance selectivity for the C4 position?
This is a common challenge as the C2 position is electronically favored for oxidative addition.[1][2] To invert this "conventional" selectivity, a strategic modification of the catalytic system is required.
Underlying Principle: To favor the thermodynamically less reactive C4 position, you need to either sterically hinder the approach to the C2 position or employ a catalytic system that operates under a different mechanism, potentially involving palladium nanoparticles (PdNPs).[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enhancing C4 selectivity.
Detailed Steps & Rationale:
-
Ligand Modification: The Role of Steric Hindrance
-
Causality: Highly sterically demanding ligands can block the more accessible C2 position, forcing the palladium catalyst to interact with the C4 position.[6] Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are excellent candidates.[6]
-
Protocol:
-
Ligand Screening: Systematically screen a panel of bulky ligands. Start with commercially available, well-established ligands known to promote unusual selectivity.
-
Recommended Ligands: Consider ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), which has been shown to promote C4-selective coupling of 2,4-dichloropyridine.[1] Other bulky phosphine ligands like QPhos, P(t-Bu)₃, and dtbpf have also demonstrated the ability to influence regioselectivity in similar systems.[6]
-
-
Data-Driven Decision Making:
-
| Ligand | Typical Selectivity (C2:C4) | Reference |
| PPh₃ | High C2 selectivity | [1] |
| dppf | Favors C2 | [6] |
| IPr | Promotes C4 selectivity | [1] |
| QPhos | Can favor the less reactive site | [6] |
-
Controlling Catalyst Speciation: Ligand-to-Palladium Ratio and Ligand-Free Conditions
-
Causality: The nature of the active catalytic species (mononuclear Pd, clusters, or nanoparticles) can dramatically influence regioselectivity.[3] Low ligand-to-palladium ratios can favor the formation of multinuclear palladium species or nanoparticles, which have been shown to exhibit a preference for C4-arylation in 2,4-dibromopyridine.[3] "Ligand-free" conditions, often employing a phase-transfer catalyst like a tetraalkylammonium salt, can also promote the formation of catalytically active nanoparticles that favor C4 coupling.[2]
-
Protocol for Modifying Ligand:Pd Ratio:
-
Standard Conditions: A typical Suzuki coupling might use a PPh₃:Pd ratio of ≥3:1, which generally yields the C2 product.[1]
-
Promoting C4 Selectivity: Decrease the PPh₃:Pd(OAc)₂ ratio to ≤2.5:1.[1] The inclusion of a tetraalkylammonium bromide or hydroxide salt can be crucial for achieving high yield and selectivity for the C4-product under these conditions.[1]
-
-
Protocol for Ligand-Free "Jeffery" Conditions:
-
Reaction Setup: In a reaction vessel, combine 2,4-dichloropyridine (1.0 equiv), the desired boronic acid (1.2 equiv), PdCl₂ (2 mol%), Na₂CO₃ (2.0 equiv), and NBu₄Br (3-5 equiv) in a suitable solvent like DMF or dioxane.[2]
-
Execution: Heat the reaction mixture, typically between 80-120 °C, and monitor for completion by TLC or LC-MS.[7]
-
Rationale: The tetraalkylammonium salt is believed to stabilize palladium nanoparticles, which are the active catalytic species responsible for the enhanced C4 selectivity.[2]
-
-
Scenario 2: I am performing a Buchwald-Hartwig amination on a 2,4-dichloropyridine and obtaining a mixture of regioisomers. How can I improve the selectivity for C2 amination?
Underlying Principle: Similar to C-C coupling, C-N bond formation is influenced by the electronic and steric properties of the substrate and the catalyst. For Buchwald-Hartwig amination, ligand choice is paramount in directing the regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enhancing C2 amination selectivity.
Detailed Steps & Rationale:
-
Ligand Selection is Critical:
-
Causality: The bite angle and electronic properties of the ligand play a significant role in the geometry and reactivity of the palladium center during the oxidative addition and reductive elimination steps of the Buchwald-Hartwig catalytic cycle.[8]
-
Protocol:
-
Initial Screening: Begin with a diverse set of ligands, including both monodentate and bidentate phosphines.
-
Recommended Ligands: For C2-selective amination of 2,4-dichloropyridine, Josiphos-type ligands have shown promise.[9] Other common Buchwald-Hartwig ligands like BrettPhos and BippyPhos should also be evaluated.[8][10] In some systems, electron-deficient bidentate ligands favor reaction at the more electron-deficient position.[6]
-
-
Data-Driven Decision Making:
-
| Ligand Type | Potential Impact on Regioselectivity | Reference |
| Josiphos | Demonstrated success in C2-selective amination | [9] |
| Electron-deficient bidentate (e.g., dppf) | May favor the more electron-deficient C2 site | [6] |
| Bulky monodentate (e.g., BrettPhos) | May offer different selectivity profiles | [8] |
-
Optimization of Reaction Conditions:
-
Causality: Temperature and the choice of base can influence the relative rates of reaction at the C2 and C4 positions.
-
Protocol:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is often the electronically preferred C2 position.
-
Base: While strong bases like NaOtBu or K₂CO₃ are common, screening different bases can sometimes impact selectivity.[8][10]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, potentially affecting regioselectivity. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[11]
-
-
Scenario 3: I am working with a 3-substituted-2,4-dichloropyridine and observing an unexpected shift in regioselectivity. Why is this happening?
Underlying Principle: Substituents on the pyridine ring, particularly at the C3 position, can exert significant electronic and steric effects that override the inherent reactivity of the C2 and C4 positions.
Detailed Explanation & Rationale:
-
Electronic Effects of Substituents: The electronic nature of the substituent at C3 can dramatically alter the electron density at the adjacent C2 and C4 positions.
-
Electron-Withdrawing Groups (EWGs): An EWG at C3, such as a nitro group (-NO₂), can significantly decrease the electron density at C4, making the C4-Cl bond more susceptible to oxidative addition. In some cases, this can lead to a complete reversal of the "conventional" C2 selectivity, favoring C4 coupling almost exclusively.[1]
-
Electron-Donating Groups (EDGs): Conversely, an EDG at C3 would be expected to increase the electron density at C2 and C4, potentially deactivating both positions towards oxidative addition, though the effect might be more pronounced at one position over the other.
-
-
Steric Hindrance: A bulky substituent at the C3 position will sterically encumber the C2 and C4 positions. This steric hindrance can disfavor the approach of the palladium catalyst to one or both sites, potentially leading to lower reactivity or altered selectivity.
-
Directing Group Effects: Certain functional groups, such as carboxylates, can act as directing groups by coordinating to the palladium catalyst and delivering it to an adjacent C-X bond, thereby controlling the site of oxidative addition.[1]
Troubleshooting & Investigation:
-
Analyze the Substituent: Carefully consider the electronic (Hammett parameters) and steric (A-values) properties of your C3 substituent.
-
Re-optimization May Be Necessary: The optimal conditions for an unsubstituted dihalopyridine may not be suitable for a substituted analog. A re-screening of ligands, solvents, and temperatures is often warranted.
-
Consult the Literature: Search for cross-coupling reactions on similarly substituted pyridine systems to gain insights into expected regiochemical outcomes.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
if iodine is a better leaving group, shouldn't this be unreactive? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Cl vs Br in SN1 and SN2 reactions. : r/chemhelp - Reddit. Available at: [Link]
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Interpreting complex NMR spectra of polysubstituted pyridines
Note: The magnitude of J-coupling constants can be influenced by the electronegativity of substituents. [11]
References
- Kubicki, M., et al. (2022). Pd(II)
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy?
- University of California, Irvine. (2018). NOESY and ROESY. UCI Department of Chemistry.
- Rychnovsky, S. D., et al. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.
- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- Reich, H. J. J-Coupling. University of Wisconsin-Madison.
- ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
- Columbia University. HSQC and HMBC. NMR Core Facility.
- Farmer, B. T., et al. (1969).
- Bagno, A., et al. (2006). Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes. Chemistry – A European Journal.
- Chemistry LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts.
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
An extensive guide to minimizing boronic acid homocoupling in Suzuki reactions is provided below, designed for researchers, scientists, and drug development professionals.
Topic: Minimizing Homocoupling of Boronic Acids
Welcome to the technical support center. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, unwanted side reactions can present significant challenges. One of the most persistent issues is the homocoupling of the boronic acid partner, leading to the formation of a symmetrical biaryl impurity (Ar-Ar from Ar-B(OH)₂). This not only consumes valuable starting material and reduces the yield of the desired product but also complicates purification.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions in a Troubleshooting section. We will delve into the mechanistic underpinnings of homocoupling and provide field-proven strategies to suppress this undesired pathway, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?
Boronic acid homocoupling is a common side reaction in which two molecules of the organoboronic acid (or its derivatives) react with each other to form a symmetrical biaryl product.[1] For example, if you are using phenylboronic acid (PhB(OH)₂) in a coupling, the homocoupling byproduct would be biphenyl (Ph-Ph). This process competes directly with the desired cross-coupling reaction between the boronic acid and the organic halide.
Q2: What are the primary mechanisms that cause boronic acid homocoupling?
There are two primary mechanistic pathways responsible for boronic acid homocoupling:
-
Palladium(II)-Mediated Pathway: This pathway is particularly relevant when using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst source. In this process, the Pd(II) species can undergo transmetalation with two equivalents of the boronic acid. The resulting diarylpalladium(II) complex then undergoes reductive elimination to yield the homocoupled biaryl and Pd(0).[2][3] This reaction essentially serves as an in-situ method to generate the active Pd(0) catalyst, but at the cost of consuming the boronic acid.[2]
-
Oxygen-Promoted Pathway: This is the most common cause of homocoupling.[4] The active Pd(0) catalyst can be oxidized by dissolved molecular oxygen in the reaction mixture to form a palladium peroxo complex.[5] This oxidized palladium species can then react with the boronic acid, initiating a catalytic cycle that produces the homocoupled product.[1][3][5] Therefore, even if you start with a Pd(0) source, the presence of oxygen can trigger this unwanted side reaction.[1]
Q3: How does the choice of palladium source (Pd(0) vs. Pd(II)) affect homocoupling?
The choice of palladium source has a direct impact on the propensity for homocoupling, especially at the start of the reaction.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are precatalysts that must be reduced to the active Pd(0) state to enter the main Suzuki catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules.[2] Consequently, using a Pd(II) source without an external reducing agent can lead to a stoichiometric amount of homocoupling relative to the catalyst load.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂dba₃): These catalysts are already in the active oxidation state. However, they are not immune to promoting homocoupling if oxygen is present in the system.[1] Oxygen can oxidize Pd(0) to Pd(II), which then drives the homocoupling pathway.[3][5] Heterogeneous catalysts like Palladium on Carbon (Pd/C) have been shown in some cases to produce less homocoupling byproduct compared to homogeneous Pd(II) sources.[3]
Troubleshooting Guide: Step-by-Step Solutions
Q1: I'm observing a significant amount of biaryl byproduct from my boronic acid. What is the most likely cause and the first thing I should check?
Answer: The most probable cause is the presence of dissolved oxygen in your reaction mixture.[4] The oxidation of the active Pd(0) catalyst by O₂ is a primary driver for the homocoupling side reaction.[1][3]
Causality: The active Pd(0) catalyst for the Suzuki reaction is electron-rich and readily oxidized. Molecular oxygen acts as an oxidant, converting Pd(0) to a Pd(II) species (via a peroxo intermediate), which can then mediate the homocoupling of the boronic acid.[5] Rigorous exclusion of oxygen is the single most critical step to suppress this pathway.[3]
Recommended Action: Implement Rigorous Degassing
Your first and most crucial troubleshooting step is to ensure your solvent and reaction setup are thoroughly deoxygenated. Standard purging with an inert gas for a few minutes is often insufficient.
Protocol 1: Rigorous Degassing of Reaction Mixtures
-
Assemble the Reaction Vessel: Combine your organic halide, boronic acid, base, and solvent in the reaction flask equipped with a stir bar. Do not add the palladium catalyst yet.
-
Seal the Vessel: Securely cap the flask with a rubber septum.
-
Subsurface Sparge (Most Effective): Insert a long needle connected to an inert gas line (Nitrogen or Argon) so that its tip is below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Bubble Gas: Bubble the inert gas vigorously through the solution for at least 20-30 minutes. The vigorous bubbling creates a high surface area for efficient gas exchange, removing dissolved oxygen. A subsurface sparge has been demonstrated to be highly effective.[3][6]
-
Add Catalyst Under Inert Atmosphere: Once degassing is complete, remove the vent needle. Briefly remove the gas inlet needle and quickly add your palladium catalyst against a positive pressure of inert gas.
-
Maintain Inert Atmosphere: Replace the needle and maintain a positive pressure (e.g., using a balloon) of inert gas for the duration of the reaction.
Q2: My degassing is rigorous, but homocoupling persists. How do my catalyst and ligands impact this?
Answer: If oxygen is truly excluded, persistent homocoupling may be related to the kinetics of the catalytic cycle. The goal is to accelerate the desired cross-coupling pathway so it overwhelmingly outcompetes any residual side reactions. This is heavily influenced by the catalyst and ligand choice.
Causality: The ligand's role is to stabilize the palladium center and modulate its reactivity.[2] Electron-rich and bulky ligands promote the rate-limiting oxidative addition and the final reductive elimination steps of the Suzuki cycle.[7] A faster catalytic turnover for the desired reaction leaves less time and opportunity for the catalyst to engage in slower, off-cycle pathways like homocoupling.
Recommended Actions:
-
Use a Modern Precatalyst: Instead of simple Pd(II) salts, use a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed to generate the active L-Pd(0) species cleanly and efficiently upon activation, minimizing the amount of free Pd(II) that could initiate homocoupling.[2]
-
Screen Ligands: If using a general Pd source like Pd₂(dba)₃, screen a panel of ligands.
-
Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos) are standards in the field for accelerating the key steps of the Suzuki cycle.[2]
-
N-Heterocyclic Carbenes (NHCs) are often more electron-donating than phosphines and can be highly effective at stabilizing the active catalyst and promoting high turnover rates.[7]
-
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes exacerbate side reactions. Ensure you are using a reasonable catalyst loading (typically 0.5-2 mol%).
Q3: Can the base and solvent system influence the extent of homocoupling?
Answer: Yes, the base and solvent system, while not the primary cause, can have a significant secondary influence on homocoupling by affecting the overall reaction kinetics and the stability of the reagents.
Causality:
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[8] An inappropriate base can lead to a sluggish transmetalation, allowing the palladium-halide intermediate more time to decompose or for the boronic acid to engage in side reactions. For substrates with base-sensitive functional groups (esters, nitriles), a weaker base like K₃PO₄ or K₂CO₃ is often used to prevent substrate degradation, but this may require adjusting other parameters to maintain a high reaction rate.
-
Solvent: The solvent influences the solubility of the reagents, the efficacy of the base, and the stability of the catalytic species.[9][10] A common and effective system is a mixture of an organic solvent (like toluene, dioxane, or 2-MeTHF) and water.[2] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2] However, excess water can also promote protodeboronation.
Recommended Actions:
-
Match Base to Substrate: Use a strong base (e.g., Cs₂CO₃, K₃PO₄) for general-purpose couplings. If your substrate has base-labile groups, switch to a milder base (e.g., K₂CO₃, KF) but consider that you may need a more active ligand or higher temperature to compensate for the slower rate.[8]
-
Optimize Solvent System: Ensure your chosen solvent system provides good solubility for all components. Biphasic systems like Toluene/Water or Dioxane/Water (e.g., 5:1 ratio) are robust starting points.[2] For particularly stubborn couplings, exploring different solvents can be beneficial as they can influence catalyst selectivity and activity.[9]
Q4: I suspect my boronic acid is unstable under the reaction conditions. What are my options?
Answer: Boronic acid instability, particularly protodeboronation (replacement of the -B(OH)₂ group with a proton), is a common competing side reaction that depletes the key nucleophile.[2][11] Strategies that control the concentration and stability of the boronic species are highly effective.
Causality: Many boronic acids, especially heteroaromatic or electron-deficient ones, are prone to hydrolysis of the C-B bond under the basic, aqueous conditions of the Suzuki reaction.[2][11] Minimizing the time the boronic acid spends in the reaction mixture before it is productively consumed is key.
Recommended Actions:
-
Use a Stable Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[11][12] These derivatives are more robust and participate in the catalytic cycle via a "slow release" of the active boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions like protodeboronation and homocoupling.[11][12]
-
Slow Addition: If you must use the boronic acid itself, a slow addition via syringe pump can mimic the "slow release" strategy.[13] This ensures the boronic acid is consumed in the desired cross-coupling as soon as it is introduced, rather than accumulating and decomposing.
Visual Workflow and Data Summary
Troubleshooting Flowchart for Homocoupling
The following diagram outlines a systematic approach to diagnosing and solving issues with boronic acid homocoupling.
Caption: A systematic troubleshooting workflow for minimizing boronic acid homocoupling.
Table 1: Key Parameters Influencing Boronic Acid Homocoupling
| Parameter | Impact on Homocoupling | Recommended Action | Rationale |
| Oxygen | High Impact: Directly promotes homocoupling by oxidizing Pd(0) to active Pd(II) species.[1][3][4] | Rigorously degas solvents and reaction mixture (e.g., N₂/Ar sparge for 20-30 min).[3] | To prevent the formation of palladium peroxo complexes that initiate the homocoupling cycle.[5] |
| Pd Source | Medium Impact: Pd(II) sources can cause stoichiometric homocoupling during initial reduction to Pd(0).[2][3] | Use a Pd(0) source or a modern precatalyst (e.g., Buchwald precatalysts).[2] | Ensures efficient and clean generation of the active Pd(0) catalyst, bypassing the homocoupling reduction pathway. |
| Ligand | Medium Impact: Slow catalytic turnover allows more time for side reactions. | Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHCs.[2][7] | Accelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically dominant. |
| Boron Reagent Stability | Medium Impact: Unstable boronic acids can decompose via protodeboronation or homocoupling.[11] | Use more stable boronic esters (pinacol, MIDA) or employ slow addition of the boronic acid.[11][12][13] | Maintains a low concentration of the active boronic acid, minimizing decomposition pathways. |
| Base & Solvent | Low-Medium Impact: Sub-optimal choice can slow the desired reaction, indirectly favoring side reactions. | Screen bases (K₃PO₄, Cs₂CO₃) and ensure good reagent solubility with an appropriate solvent system (e.g., Toluene/H₂O).[2][8] | A fast and efficient transmetalation step is crucial to keep the main catalytic cycle moving forward. |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit User Discussion. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wikipedia. (n.d.). Protodeboronation.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Aggarwal, V. K., et al. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Amatore, C., et al. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
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- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Electron-Deficient Halides
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with electron-deficient halides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this versatile reaction and troubleshoot common issues.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when dealing with electron-deficient halides, such as those found in many pharmaceutical intermediates, careful optimization of reaction parameters, particularly the base and solvent, is crucial for success. Electron-deficient halides are generally more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4] This heightened reactivity can be a double-edged sword, sometimes leading to unwanted side reactions if not properly controlled.
This guide is structured to provide direct answers to common questions and solutions to specific problems you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction, especially with electron-deficient substrates?
The base is a critical component of the Suzuki-Miyaura reaction as it is essential for the transmetalation step.[4] Organoboron compounds, such as boronic acids, are generally unreactive towards the palladium(II) intermediate formed after oxidative addition.[5] The base activates the boronic acid by forming a more nucleophilic "ate" complex (organoborate).[6][7] This "ate" complex readily transfers its organic group to the palladium center, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.[7]
For electron-deficient halides, the oxidative addition step is typically fast. Therefore, an efficient transmetalation step is key to ensuring a high reaction turnover. The choice of base directly influences the concentration and reactivity of the "ate" complex, making it a pivotal parameter for optimization.
Q2: How do I select the right base for my electron-deficient halide? Should I use a strong or a weak base?
The choice between a strong and a weak base depends on several factors, including the stability of your substrates and the solvent system.
-
Weak bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often a good starting point, especially in polar aprotic solvents like DMF or with substrates that are sensitive to strong bases.[8]
-
Stronger bases such as cesium carbonate (Cs₂CO₃), potassium tert-butoxide (KOtBu), or aqueous sodium hydroxide (NaOH) can be more effective in less polar solvents like dioxane or THF.[4][8] The increased strength of the base can accelerate the formation of the "ate" complex.
-
Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be used, particularly when dealing with boronic esters, as they can facilitate the formation of a highly reactive trifluoroborate species.
Expert Insight: For many electron-deficient systems, a moderately weak base like K₃PO₄ often provides a good balance between reactivity and minimizing side reactions. It is generally more effective than K₂CO₃.
Below is a table of commonly used bases and their approximate pKa values of the conjugate acid to guide your selection.
| Base | Formula | pKa of Conjugate Acid (approx.) | Typical Use Case |
| Potassium Phosphate | K₃PO₄ | 12.3 (of HPO₄²⁻) | General purpose, good for sensitive substrates |
| Potassium Carbonate | K₂CO₃ | 10.3 (of HCO₃⁻) | Common, mild base |
| Cesium Carbonate | Cs₂CO₃ | 10.3 (of HCO₃⁻) | Higher solubility in organic solvents than K₂CO₃ |
| Sodium Hydroxide | NaOH | 15.7 (of H₂O)[9] | Strong base, often used in aqueous mixtures |
| Potassium tert-butoxide | KOtBu | 17[9] | Very strong, non-nucleophilic base for challenging couplings |
Q3: How does the choice of solvent affect the reaction outcome with electron-deficient halides?
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It influences the solubility of the reactants and the base, the stability of the catalytic species, and can even alter the reaction mechanism and selectivity.[10][11]
-
Polar Aprotic Solvents like DMF, DMAc, and acetonitrile can be effective as they often aid in dissolving the inorganic base. However, their coordinating ability can sometimes influence the selectivity of the reaction.[10][12]
-
Ethereal Solvents such as 1,4-dioxane and THF are very common. They are often used with a co-solvent of water to help dissolve the base and facilitate the formation of the "ate" complex.[3]
-
Alcohol Solvents like isopropanol or n-butanol can also be used, sometimes leading to cleaner reactions.
-
Aqueous mixtures are frequently employed to dissolve the inorganic base.[3] The ratio of organic solvent to water can be a critical parameter to optimize.
Expert Insight: The choice of solvent can be more complex than just considering its dielectric constant.[10][11] The ability of a solvent to coordinate with the palladium center can significantly impact the reaction's selectivity.[12] For initial screening, a mixture of dioxane and water (e.g., 4:1) is a robust starting point.
Here is a table of common solvents with their dielectric constants to aid in your selection.
| Solvent | Dielectric Constant (ε at 20°C) | Notes |
| 1,4-Dioxane | 2.2 | Common, often used with water. |
| Toluene | 2.4 | Non-polar, good for high-temperature reactions. |
| Tetrahydrofuran (THF) | 7.6 | Common ethereal solvent. |
| n-Butanol | 17.8 | Can be a good choice for certain substrates. |
| Dimethylformamide (DMF) | 36.7 | Polar aprotic, good for dissolving bases. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can influence selectivity. |
| Water | 80.1[11] | Used as a co-solvent to dissolve the base. |
Troubleshooting Guide
Problem 1: Low or no product yield.
A low yield is one of the most common issues. Here is a systematic approach to troubleshooting this problem.
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
-
Catalyst Activity: Ensure your palladium catalyst is active. Premature decomposition to palladium black can halt the reaction. If you observe significant black precipitation early on, consider a more stable precatalyst or a different ligand.
-
Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen, which can deactivate the catalyst.[8] Ensure your solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[11]
-
Reagent Quality: The stability of boronic acids can be a major reason for low yields.[3] Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially in the presence of water and base.[13] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[3]
-
Base and Solvent Screening: If the above factors are controlled, the issue likely lies with the base/solvent combination. A systematic screening of different bases and solvents is the most effective way to identify optimal conditions. High-throughput experimentation (HTE) setups can be invaluable for this process.[3]
Problem 2: Significant formation of homocoupling byproducts.
Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.
To minimize homocoupling:
-
Rigorous Degassing: As with low yield issues, oxygen is a major culprit in promoting homocoupling.[8] Ensure your reaction setup is scrupulously free of air.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction, which can contribute to homocoupling.
-
Choice of Base and Solvent: In some cases, the choice of base and solvent can influence the rate of homocoupling versus cross-coupling. Screening different conditions is recommended.
Problem 3: Protodeboronation of the boronic acid.
This side reaction leads to the formation of an arene from your boronic acid, reducing the overall yield.
To mitigate protodeboronation:
-
Use Boronate Esters: Pinacol or neopentyl glycol boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[3]
-
Anhydrous Conditions: While water is often added to dissolve the base, in cases of severe protodeboronation, switching to anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane can be beneficial.[8]
-
Milder Base: A very strong base can sometimes accelerate protodeboronation. Consider screening milder bases like K₂CO₃ or K₃PO₄.[14]
Experimental Protocols
General Protocol for Screening Bases and Solvents
This protocol is designed for the parallel screening of four different base/solvent combinations in 4 mL vials.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your electron-deficient halide in a suitable solvent (e.g., dioxane).
-
Prepare a stock solution of your boronic acid or boronate ester in the same solvent.
-
Prepare separate aqueous solutions of the bases to be screened (e.g., 2M K₃PO₄, 2M K₂CO₃, etc.).
-
-
Reaction Setup:
-
To each of four labeled 4 mL vials, add a stir bar.
-
Add the palladium precatalyst and ligand to each vial.
-
Using a pipette, add the stock solution of the electron-deficient halide to each vial.
-
Add the stock solution of the boronic acid to each vial.
-
Add the chosen organic solvent to each vial.
-
Add the corresponding aqueous base solution to each vial.
-
-
Degassing and Reaction:
-
Seal the vials with PTFE-lined caps.
-
Degas each vial by sparging with argon or nitrogen for 1-2 minutes.[11]
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate.
-
Stir the reactions at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with a suitable solvent (e.g., water or brine).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and relative yields.
-
Screening Workflow Diagram
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- 5. m.youtube.com [m.youtube.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Inorganic vs. Organic Bases in Suzuki Reactions of Pyridyl Halides
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its power to construct carbon-carbon bonds, particularly the biaryl linkages that form the backbone of countless pharmaceuticals and advanced materials.[1][2] The incorporation of pyridine moieties is especially critical in drug development, making the efficient Suzuki coupling of pyridyl halides a subject of intense research.
However, these nitrogen-containing heterocycles present unique challenges. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, and the electron-deficient nature of the ring can affect the reactivity of the halide.[3] Central to overcoming these hurdles and achieving a successful coupling is the judicious selection of a base. The base is not merely an acid scavenger; it is a critical activator in the catalytic cycle, and its identity—inorganic or organic—can profoundly dictate the reaction's outcome.
This guide provides an in-depth comparison of inorganic and organic bases for the Suzuki coupling of pyridyl halides, moving beyond simple protocols to explain the causality behind experimental choices. We will dissect the mechanistic role of the base, present comparative experimental data, and offer validated protocols to empower researchers in optimizing these crucial transformations.
The Decisive Role of the Base in the Catalytic Cycle
To understand why the choice of base is so critical, we must first examine its role in the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays its most vital role in the transmetalation step.
The boronic acid coupling partner is not sufficiently nucleophilic to directly transfer its organic group to the palladium center. The base activates the boronic acid by coordinating to the boron atom, forming a more nucleophilic "ate" complex (a boronate).[1][5][6] This increased electron density on the boron facilitates the transfer of the pyridyl or aryl group to the palladium(II) complex, allowing the catalytic cycle to advance. The choice of base, therefore, directly influences the rate and efficiency of this turnover-limiting step.
Validated Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of pyridyl halides, grounded in established literature.
Protocol 1: K₃PO₄-Mediated Coupling of a Pyridyl Bromide (General Conditions)
This protocol is adapted from methodologies that demonstrate the high efficiency of potassium phosphate for coupling pyridyl halides. [2][7] Materials:
-
Pyridyl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Toluene (5 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridyl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene via syringe. [2]4. Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. [2]Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: KF-Mediated Coupling of a Pyridylboronate with an Aryl Halide
This protocol is based on a highly efficient method for coupling 2-pyridyl nucleophiles. [8] Materials:
-
Aryl halide (0.25 mmol, 1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (0.375 mmol, 1.5 equiv)
-
Anhydrous potassium fluoride (KF) (0.75 mmol, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.00375 mmol, 1.5 mol%)
-
Specified phosphine or phosphite ligand (e.g., Ligand 1 in ref) (0.01125 mmol, 4.5 mol%)
-
Anhydrous 1,4-Dioxane (0.75 mL)
Procedure:
-
In an oven-dried, resealable Schlenk tube, combine Pd₂(dba)₃, the ligand, the 2-pyridylboronate, and anhydrous KF. [8]2. Cap the tube with a rubber septum, then evacuate and backfill with argon (repeat twice).
-
Add anhydrous 1,4-dioxane via syringe, followed by the aryl halide (if liquid) or add as a solid with the other reagents. [8]4. Replace the septum with a Teflon screw cap and seal the tube.
-
Heat the reaction mixture to 110 °C until the starting aryl halide is consumed, as determined by GC or LC-MS analysis. [8]6. After cooling to room temperature, filter the solution through a thin pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure and purify the crude material by flash chromatography.
Conclusion and Forward Outlook
For the vast majority of Suzuki-Miyaura reactions involving pyridyl halides, inorganic bases are the superior choice . Potassium phosphate (K₃PO₄) stands out as a highly robust and versatile option, particularly for less reactive pyridyl chlorides. Carbonates like K₂CO₃ and Cs₂CO₃ offer a milder, yet still highly effective, alternative.
Organic bases , while valuable, occupy a more specialized niche. Their primary advantage lies in enabling homogeneous, anhydrous reactions, with strong alkoxides like TMSOK showing significant promise for previously intractable heteroaryl couplings. However, their broader utility is limited by lower functional group tolerance and potential for catalyst inhibition, especially in the case of amines.
Ultimately, the optimal base is substrate-dependent. By understanding the mechanistic role of the base and considering the factors outlined in this guide—halide reactivity, functional group sensitivity, and desired reaction conditions—researchers can confidently select the ideal conditions to drive their synthesis of valuable pyridyl-containing molecules forward.
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11153. Available at: [Link]
-
Zaharia, M., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(21), 7206. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3267–3270. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
-
Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 60(33), 18038-18045. Available at: [Link]
-
Smith, C. J., et al. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 20(8), 2453–2456. Available at: [Link]
-
Cedeño, M., & Cárdenas, D. J. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. In Boric Acids (pp. 143-176). Wiley-VCH. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Singh, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(32), 7016-7021. Available at: [Link]
-
Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Organic Letters, 19(23), 6436–6439. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
